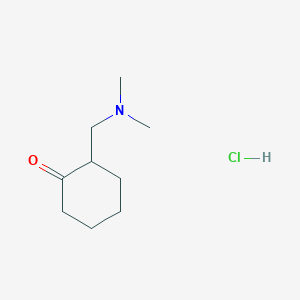

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12467. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-10(2)7-8-5-3-4-6-9(8)11;/h8H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVHTSWMNNSUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658752 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

42036-65-7 | |

| Record name | Cyclohexanone, 2-[(dimethylamino)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42036-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Dimethylamino)methyl)cyclohexanone hydrochloride, (2RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042036657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42036-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl((2-oxocyclohexyl)methyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanone, 2-[(dimethylamino)methyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(DIMETHYLAMINOMETHYL)-1-CYCLOHEXANONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UU6LE6AUC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride, a key intermediate in organic synthesis and pharmaceutical development. The information presented herein is intended to support research and development activities by providing detailed data on its characteristics, synthesis, and spectral properties.

Core Chemical and Physical Properties

This compound is a white crystalline solid.[1][2][3] It is the hydrochloride salt of the Mannich base derived from cyclohexanone, formaldehyde, and dimethylamine.[4][5] This salt form enhances its stability and solubility in aqueous solutions.[6] The compound is soluble in water and has slight solubility in chloroform, DMSO, and methanol.[1][2][3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source |

| CAS Number | 42036-65-7 | [1][2][5][8] |

| Molecular Formula | C₉H₁₈ClNO | [1][2][5][8][9] |

| Molecular Weight | 191.70 g/mol | [2][5][8][9] |

| Physical Property | Value | Source |

| Appearance | White crystalline solid/powder | [1][2][3] |

| Melting Point | 147-151 °C | [2][3][7][10] |

| 149-150 °C (crude) | [11] | |

| 156-157 °C (purified) | [11] | |

| 80-85 °C | [1] | |

| Solubility | High solubility in water | [1] |

| Soluble in organic solvents | [1] | |

| Chloroform (Slightly) | [2][3][7] | |

| DMSO (Slightly) | [2][3][7] | |

| Methanol (Slightly) | [2][3][7] | |

| >28.8 µg/mL (at pH 7.4) | [9] | |

| Storage Temperature | 2-8°C | [2][3][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy (500 MHz, CDCl₃)[11]

| Chemical Shift (δ) ppm | Multiplicity | Number of H | Assignment |

| 1.35 | m | 1 | |

| 1.54 | m | 1 | |

| 1.73 | m | 1 | |

| 1.82 | m | 1 | |

| 2.05 | m | 1 | |

| 2.37 | m | 2 | 6-H |

| 2.41 | m | 1 | |

| 2.67 | d | 3 | NH-CH₃ |

| 2.74 | m | 1 | |

| 2.77 | d | 3 | NH-CH₃ |

| 3.09 | m | 1 | 7-H |

| 3.57 | 1 | 7-H | |

| 11.88 | m | 1 | NH |

| 7.26 | solvent |

¹³C NMR Spectroscopy (125 MHz, CDCl₃)[11]

| Chemical Shift (δ) ppm | Assignment |

| 209.58 | C-1 |

| 56.80 | C-7 |

| 46.69 | C-2 |

| 44.99 | C-6 |

| 42.26 | CH₃ |

| 41.75 | CH₃ |

| 33.88 | C-4 |

| 27.70 | C-3 |

| 24.70 | C-5 |

| 76.5-77.5 | solvent |

Infrared (IR) Spectroscopy (Film)[11]

| Wavenumber (cm⁻¹) | Assignment |

| 3068, 3020 | N-H valence |

| 2932, 2858 | C-H valence, alkane |

| 1698 | C=O valence, ketone |

Experimental Protocols

The synthesis of this compound is typically achieved through the Mannich reaction.[4][5]

Synthesis of this compound[2][7][11][12]

Materials:

-

Cyclohexanone (9.82 g, 10.3 mL, 100 mmol)

-

Paraformaldehyde (3.60 g, 120 mmol)

-

Dimethylammonium chloride (8.16 g, 100 mmol)

-

Ethanol (4 mL for reaction, 20 mL for dissolution)

-

Concentrated Hydrochloric Acid (0.4 mL)

-

Acetone (70 mL)

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Büchner funnel and suction flask

-

Desiccator with silica gel

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add cyclohexanone, paraformaldehyde, dimethylammonium chloride, and 4 mL of ethanol.

-

Add 0.4 mL of concentrated hydrochloric acid to the mixture.

-

Heat the mixture under reflux with stirring for 4 hours.

-

Filter the hot solution into a round-bottom flask.

-

Evaporate the solvent using a rotary evaporator.

-

Dissolve the residue in 20 mL of ethanol under heating.

-

Allow the solution to cool to room temperature and then add 70 mL of acetone.

-

For complete crystallization, store the solution overnight in a freezer.

-

Collect the crystallized crude product by suction filtration using a Büchner funnel.

-

Dry the crude product in a desiccator over silica gel.

-

For further purification, the crude product can be recrystallized from ethanol and acetone.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is considered a hazardous substance.[1][12] It can cause skin irritation, serious eye damage, and may cause respiratory irritation.[12][13] When handling this compound, it is essential to wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[12][14] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[12] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[13][14]

Applications

This compound serves as a crucial intermediate in the synthesis of various organic compounds and pharmaceuticals.[1][5] It is notably recognized as an impurity of Tramadol, an analgesic medication.[2][5] Its structural features, including a cyclohexanone ring and a dimethylaminomethyl group, make it a versatile building block in medicinal chemistry for the development of new therapeutic agents.[5]

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 42036-65-7 [m.chemicalbook.com]

- 3. This compound CAS#: 42036-65-7 [amp.chemicalbook.com]

- 4. Synthesis routes of 2-((Dimethylamino)methyl)cyclohexanone [benchchem.com]

- 5. Buy this compound | 42036-65-7 [smolecule.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 42036-65-7 [chemicalbook.com]

- 8. (2RS)-2-[(Dimethylamino)methyl]cyclohexanone Hydrochloride [lgcstandards.com]

- 9. This compound | C9H18ClNO | CID 359482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. parchem.com [parchem.com]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. aksci.com [aksci.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. capotchem.cn [capotchem.cn]

physicochemical properties of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a well-defined organic compound with the chemical formula C₉H₁₈ClNO.[1][2] It presents as a white crystalline solid and is recognized primarily as a key intermediate in organic synthesis.[2][3] Notably, it is a known impurity and a precursor in the synthesis of the analgesic drug, Tramadol.[1][4] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its characterization, and logical workflows for its synthesis and analysis.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and for quality control purposes.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 42036-65-7 | [1][2][5] |

| Molecular Formula | C₉H₁₈ClNO | [1][2][5] |

| Molecular Weight | 191.70 g/mol | [1][5] |

| Appearance | White Crystalline Powder | [1][3][6] |

| Melting Point | 147-151 °C | [2][5][7] |

| 156-157 °C (after purification) | [8] | |

| Boiling Point | 222.3 °C at 760 mmHg | [2][9] |

| Density | 0.944 g/cm³ | [2][9] |

| Flash Point | 70.2 °C | [2][9] |

| IUPAC Name | 2-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride | [5][10] |

Solubility Profile

This compound is an ionic salt, which dictates its solubility behavior. It is:

-

A solubility of >28.8 µg/mL at pH 7.4 has been experimentally determined.[10]

Spectroscopic Analysis

Spectroscopic data is fundamental to confirming the molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The key absorption bands are indicative of its ketone and ammonium salt structure.

Table 2: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3068, 3020 | N-H stretching (from the hydrochloride salt) |

| 2932, 2858 | C-H stretching (alkane) |

| 1698 | C=O stretching (ketone) |

(Data sourced from an experimental synthesis).[8][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[11]

Table 3: ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of H | Assignment |

| 11.88 | m | 1 | NH |

| 3.57 | m | 1 | 7-H |

| 3.09 | m | 1 | 7-H |

| 2.77 | d | 3 | NH-CH ₃ |

| 2.74 | m | 1 | |

| 2.67 | d | 3 | NH-CH ₃ |

| 2.41 | m | 1 | |

| 2.37 | m | 2 | 6-H |

| 2.05 | m | 1 | |

| 1.82 | m | 1 | |

| 1.73 | m | 1 | |

| 1.54 | m | 1 | |

| 1.35 | m | 1 |

(Assignments are based on the provided experimental data).[8]

Table 4: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 209.58 | C-1 (C=O) |

| 56.80 | C-7 (CH₂) |

| 46.69 | C-2 (CH) |

| 44.99 | C-6 (CH₂) |

| 42.26 | N-C H₃ |

| 41.75 | N-C H₃ |

| 33.88 | C-4 (CH₂) |

| 27.70 | C-3 (CH₂) |

| 24.70 | C-5 (CH₂) |

(Assignments are based on the provided experimental data).[8]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis via Mannich Reaction

This compound is typically synthesized via a Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[12]

Materials:

-

Cyclohexanone

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Acetone

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.0 eq) in ethanol.[12]

-

Add a catalytic amount (e.g., 2-3 drops) of concentrated hydrochloric acid.[1][8][12]

-

Heat the mixture to reflux with stirring for approximately 4 hours.[1][8][12]

-

After the reaction is complete, filter the hot solution to remove any insoluble impurities.[8]

-

Evaporate the solvent from the filtrate using a rotary evaporator.[8]

-

Dissolve the resulting residue in a minimal amount of hot ethanol.[8]

-

While at room temperature, add acetone to the solution to induce crystallization.[8]

-

To ensure complete crystallization, store the solution in a freezer overnight.[1][8]

-

Collect the crystalline product by suction filtration using a Büchner funnel and wash the crystals with cold acetone.[12]

-

Dry the purified product in a desiccator over silica gel.[1][8]

Melting Point Determination

Objective: To determine the melting range of the purified compound as an indicator of purity.

Procedure:

-

Ensure the crystalline sample is completely dry.

-

Finely powder a small amount of the sample.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 10-15 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

-

Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A sharp melting range (e.g., 1-2 °C) is indicative of high purity.

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of the compound in various solvents.

Procedure:

-

In a small test tube, add approximately 25 mg of the compound.[13]

-

Add 0.75 mL of the chosen solvent (e.g., water, ethanol, DMSO, chloroform) in small portions.[13]

-

After each addition, shake the test tube vigorously.[13]

-

Observe and record whether the compound dissolves completely, is partially soluble, or is insoluble.

Spectroscopic Analysis Protocols

Objective: To obtain an infrared spectrum of the solid compound.

Procedure:

-

Dissolve a small amount (approx. 5-10 mg) of the compound in a few drops of a volatile solvent like acetone or methylene chloride.[14]

-

Place one drop of this solution onto the surface of a single salt plate (e.g., NaCl or KBr).[14]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[14]

-

Record a background spectrum of the empty sample compartment.[11]

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[11]

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Procedure:

-

Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.[11][15]

-

Place the NMR tube in the spectrometer.

-

For ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.[11]

-

For ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) may be required to observe all carbon signals, especially the carbonyl carbon.[11]

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals for ¹H NMR.

pKa Determination (Potentiometric Titration - General Protocol)

Objective: To determine the acid dissociation constant (pKa) of the tertiary amine hydrochloride.

Procedure:

-

Prepare a dilute aqueous solution of the compound with a known concentration (e.g., 0.05 M).[16]

-

Calibrate a pH meter using standard buffer solutions.

-

Immerse the pH electrode in the amine hydrochloride solution and record the initial pH.

-

Titrate the solution by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (the point where half of the amine hydrochloride has been neutralized).

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Caption: A workflow diagram illustrating the synthesis of the target compound.

Caption: A logical workflow for the physicochemical and structural analysis.

References

- 1. This compound CAS#: 42036-65-7 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. Buy this compound | 42036-65-7 [smolecule.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound CAS#: 42036-65-7 [amp.chemicalbook.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. echemi.com [echemi.com]

- 10. This compound | C9H18ClNO | CID 359482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride molecular weight and formula

An in-depth analysis of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride reveals its key molecular properties. This compound, a notable impurity related to the analgesic tramadol, is of significant interest in pharmaceutical research and development.[1][2]

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight. These fundamental parameters are crucial for a wide range of applications, from synthesis and characterization to analytical method development. The compound's molecular formula is C9H18ClNO, and it has a molecular weight of approximately 191.7 g/mol .[1][2][3][4][5]

| Property | Value | Source |

| Molecular Formula | C9H18ClNO | [1][2][3][4][5][6] |

| Molecular Weight | 191.7 g/mol | [1][2][3][4] |

Experimental Protocols

The synthesis of this compound can be achieved through a Mannich reaction. A typical laboratory-scale synthesis involves the reaction of cyclohexanone, paraformaldehyde, and dimethylammonium chloride in an ethanol solvent. The mixture is heated under reflux, followed by filtration and solvent evaporation. The crude product is then recrystallized from a mixture of ethanol and acetone to yield the purified hydrochloride salt.[3]

Logical Relationship of Synthesis

The synthesis process follows a logical workflow from starting materials to the final purified product. This can be visualized as a straightforward pathway.

Synthesis workflow for this compound.

References

- 1. Buy this compound | 42036-65-7 [smolecule.com]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 42036-65-7 [chemicalbook.com]

- 4. This compound | C9H18ClNO | CID 359482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthonix, Inc > 42036-65-7 | 2-((Dimethylamino)methyl)cyclohexanone hydrochloride [synthonix.com]

- 6. chembk.com [chembk.com]

Technical Guide: Solubility Profile of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride (CAS RN: 42036-65-7). The document is intended to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering a concise summary of solubility characteristics, detailed experimental protocols, and a visual representation of its synthesis pathway.

Core Solubility Data

The solubility of this compound has been qualitatively and quantitatively described in various sources. The compound, a white crystalline solid, generally exhibits good solubility in aqueous media and limited solubility in some organic solvents.[1][2][3][4]

Quantitative Solubility Data

A singular quantitative solubility value has been reported from a high-throughput screening assay.

Table 1: Quantitative Solubility of this compound

| Solvent/Medium | Temperature | pH | Solubility | Method of Analysis |

| Aqueous Buffer | Not Specified | 7.4 | >28.8 µg/mL | Not Specified |

| [5][6] |

Qualitative Solubility Data

Qualitative assessments of the compound's solubility in various solvents are more widely available and are summarized below.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Water | High solubility / Soluble |

| Chloroform | Slightly soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble |

| Methanol | Slightly soluble |

| Organic Solvents (General) | Soluble |

| [1][2][4][7] |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. This section outlines the established protocol for the synthesis of this compound and a general methodology for determining its solubility.

Synthesis via Mannich Reaction

The primary route for synthesizing this compound is the Mannich reaction.[7][8] This one-pot synthesis involves the aminoalkylation of a C-H acidic compound (cyclohexanone) with formaldehyde and a secondary amine (dimethylamine hydrochloride).

Materials:

-

Cyclohexanone

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Acetone

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone, paraformaldehyde, dimethylamine hydrochloride, and ethanol.

-

Add a few drops of concentrated hydrochloric acid to the mixture.

-

Heat the mixture to reflux and maintain for approximately 4 hours with continuous stirring.

-

After the reaction is complete, filter the hot solution to remove any solid impurities.

-

Evaporate the solvent from the filtrate using a rotary evaporator.

-

The resulting residue is the crude this compound.

-

For purification, dissolve the crude product in a minimal amount of hot ethanol.

-

Add acetone to the ethanolic solution at room temperature to induce crystallization. For complete crystallization, the solution can be stored at a low temperature (e.g., in a freezer) overnight.

-

Collect the crystalline product by filtration, wash with cold acetone, and dry under vacuum.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[9][10][11][12][13] The following is a general protocol that can be adapted for this compound.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, ethanol, methanol, buffer solutions of various pH)

-

Thermostatic shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) for concentration analysis.[14][15][16]

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed flask. The excess solid ensures that a saturated solution is formed.

-

Place the flask in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

To separate the solid and liquid phases, centrifuge the suspension.

-

Carefully withdraw a clear aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Quantitatively dilute the filtered solution with a suitable solvent.

-

Determine the concentration of the diluted solution using a validated HPLC method.

-

Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor.

Synthesis Workflow Visualization

The synthesis of this compound via the Mannich reaction can be visualized as a multi-step process. The following diagram illustrates the logical flow from reactants to the final purified product.

Caption: Workflow for the synthesis of this compound.

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. parchem.com [parchem.com]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | C9H18ClNO | CID 359482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 42036-65-7 [smolecule.com]

- 7. This compound | 42036-65-7 [chemicalbook.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. scielo.br [scielo.br]

- 11. ub.edu [ub.edu]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Profile of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical protocols for 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride. This compound is a notable synthetic intermediate, particularly recognized as a precursor in the synthesis of the analgesic drug, Tramadol.[1]

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 11.88 | m | 1 | N-H |

| 3.57 | m | 1 | 7-H |

| 3.09 | m | 1 | 7-H |

| 2.77 | d | 3 | NH-CH₃ |

| 2.74 | m | 1 | - |

| 2.67 | d | 3 | NH-CH₃ |

| 2.41 | m | 1 | - |

| 2.37 | m | 2 | 6-H |

| 2.05 | m | 1 | - |

| 1.82 | m | 1 | - |

| 1.73 | m | 1 | - |

| 1.54 | m | 1 | - |

| 1.35 | m | 1 | - |

| Data obtained in CDCl₃ at 500 MHz.[1] |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 209.58 | C-1 (C=O) |

| 56.80 | C-7 (-CH₂-N) |

| 46.69 | C-2 |

| 44.99 | C-6 |

| 42.26 | CH₃ |

| 41.75 | CH₃ |

| 33.88 | C-4 |

| 27.70 | C-3 |

| 24.70 | C-5 |

| Data obtained in CDCl₃ at 125 MHz.[1] |

Infrared (IR) Spectroscopy

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3068, 3020 | N-H valence |

| 2932, 2858 | C-H valence, alkane |

| 1698 | C=O valence, ketone |

| Data obtained from a pure product film.[1] |

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the Mannich reaction.[2]

Materials:

-

Cyclohexanone

-

Paraformaldehyde

-

Dimethylammonium chloride

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylammonium chloride (1.0 eq) in ethanol.[3]

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 2 drops).[3]

-

Heat the mixture to reflux and stir for 4 hours.[3]

-

After the reaction is complete, filter the hot solution to remove any insoluble material.[3]

-

Evaporate the solvent from the filtrate using a rotary evaporator.[3]

-

Dissolve the resulting residue in a minimal amount of hot ethanol.[3]

-

Induce crystallization by adding acetone to the solution at room temperature. For complete crystallization, store the solution overnight in a freezer.[3]

-

Collect the crystalline product by suction filtration using a Büchner funnel and wash with cold acetone.[3]

-

Dry the product in a desiccator over silica gel.[3]

-

For further purification, recrystallization from an ethanol/acetone mixture can be performed.[4]

Spectroscopic Analysis Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in 0.5-0.7 mL of a suitable deuterated solvent such as D₂O, CDCl₃, or DMSO-d₆.[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

IR Spectroscopy

-

Sample Preparation (Film): If the sample is oily or can be melted at a low temperature, a thin film can be prepared between two IR-transparent plates (e.g., NaCl).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS of the Free Base)

Direct analysis of the hydrochloride salt by GC-MS is not suitable due to its non-volatile and thermally labile nature.[7] Therefore, the salt is converted to its volatile free base before analysis.

-

Sample Preparation (Free Base Extraction):

-

Dissolve the hydrochloride salt in deionized water.

-

Add a strong base (e.g., 50% NaOH) to raise the pH and convert the salt to the free base.

-

Extract the aqueous solution with an organic solvent such as ethyl acetate or toluene.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

The resulting solution containing the free base can be directly injected into the GC-MS.

-

-

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

-

General GC Conditions: A suitable column, such as a DB-1 or DB-5, can be used. The temperature program should be optimized to ensure good separation of the analyte from any impurities.[8]

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes related to this compound.

References

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. Buy this compound | 42036-65-7 [smolecule.com]

- 3. This compound | 42036-65-7 [chemicalbook.com]

- 4. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. GC Analysis of (2RS)-2-[(dimethylamino)methyl]cyclohexanone - Chromatography Forum [chromforum.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride. It is intended for researchers, scientists, and drug development professionals who require detailed spectral information and experimental protocols for the characterization of this compound.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, with chemical shifts (δ) reported in parts per million (ppm). The data is referenced to a solvent signal.[1]

¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 11.88 | m | 1 | NH |

| 3.57 | m | 1 | 7-H |

| 3.09 | m | 1 | 7-H |

| 2.77 | d | 3 | NH-CH₃ |

| 2.74 | m | 1 | - |

| 2.67 | d | 3 | NH-CH₃ |

| 2.41 | m | 1 | - |

| 2.37 | m | 2 | 6-H |

| 2.05 | m | 1 | - |

| 1.82 | m | 1 | - |

| 1.73 | m | 1 | - |

| 1.54 | m | 1 | - |

| 1.35 | m | 1 | - |

¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 125 MHz

| Chemical Shift (δ) ppm | Assignment |

| 209.58 | C-1 |

| 56.80 | C-7 |

| 46.69 | C-2 |

| 44.99 | C-6 |

| 42.26 | CH₃ |

| 41.75 | CH₃ |

| 33.88 | C-4 |

| 27.70 | C-3 |

| 24.70 | C-5 |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its NMR spectra.

Synthesis of this compound[1][2]

This synthesis is an example of the Mannich reaction.[2]

Materials and Equipment:

-

Cyclohexanone

-

Paraformaldehyde

-

Dimethylammonium chloride

-

Concentrated Hydrochloric acid

-

Ethanol

-

Acetone

-

Round bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and suction flask

-

Rotary evaporator

-

Desiccator

Procedure:

-

To a 100 mL round bottom flask containing a magnetic stir bar, add cyclohexanone (9.82 g, 100 mmol), paraformaldehyde (3.60 g, 120 mmol), dimethylammonium chloride (8.16 g, 100 mmol), and ethanol (4 mL).

-

Add 0.4 mL of concentrated hydrochloric acid to the mixture.

-

Attach a reflux condenser and heat the mixture under reflux with stirring for 4 hours.

-

Filter the hot solution into a round-bottom flask.

-

Remove the solvent using a rotary evaporator.

-

Dissolve the resulting residue in 20 mL of hot ethanol.

-

Allow the solution to cool to room temperature and then add 70 mL of acetone to induce crystallization.

-

For complete crystallization, store the solution in a freezer overnight.

-

Collect the crystallized product by suction filtration using a Büchner funnel and dry it in a desiccator over silica gel.

-

For further purification, the crude product can be recrystallized from a mixture of ethanol and acetone.

NMR Data Acquisition[4][5]

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C) is used for data acquisition.

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30 degrees

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is utilized.

-

Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

-

Number of Scans: A sufficient number of scans to account for the low natural abundance of ¹³C.

Workflow and Structural Logic

The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound and the logical assignment of its NMR signals.

References

FT-IR Analysis of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride using Fourier-Transform Infrared (FT-IR) spectroscopy. The document outlines the characteristic spectral data, detailed experimental protocols for sample analysis, and a logical workflow for the spectroscopic examination of this compound. This guide is intended to be a valuable resource for researchers and professionals involved in the characterization and quality control of pharmaceutical compounds.

Introduction to FT-IR Spectroscopy in Pharmaceutical Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify and characterize organic and inorganic compounds.[1] By measuring the absorption of infrared radiation by a sample, an FT-IR spectrometer generates a unique spectral fingerprint that provides information about the functional groups present in a molecule.[1][2] In the pharmaceutical industry, FT-IR spectroscopy is a cornerstone for material identification, quality assurance and quality control (QA/QC) of active pharmaceutical ingredients (APIs) and drug products, as well as for the detection of impurities and counterfeit substances.[3][4]

This compound is a Mannich base, a class of organic compounds synthesized from an amine, formaldehyde, and a compound containing an active hydrogen.[5] It is structurally related to tramadol, a well-known analgesic, and is often used in pharmaceutical research and development.[5] Accurate characterization of its molecular structure is crucial, and FT-IR provides a rapid and non-destructive method to confirm its identity and purity.

Spectral Data and Interpretation

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. The presence of a ketone (C=O), an amine hydrochloride (N-H), and aliphatic C-H bonds are the primary features of the spectrum. The hydrochloride salt formation significantly influences the N-H stretching vibrations.

Tabulated FT-IR Spectral Data

The following table summarizes the key FT-IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3068, 3020 | N-H stretching | Amine hydrochloride |

| 2932, 2858 | C-H stretching | Alkane (cyclohexyl ring and methyl groups) |

| 1698 | C=O stretching | Ketone |

Data sourced from an experimental synthesis of this compound.[6][7]

Interpretation of Key Spectral Features

-

N-H Stretching (3068, 3020 cm⁻¹): The broad and strong absorption bands in this region are characteristic of the stretching vibrations of the protonated amine (N-H⁺) in the hydrochloride salt. The presence of these bands confirms the salt form of the compound.

-

C-H Stretching (2932, 2858 cm⁻¹): These sharp bands are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexanone ring and the dimethylamino methyl groups.

-

C=O Stretching (1698 cm⁻¹): The strong, sharp peak at this wavenumber is indicative of the carbonyl (C=O) group of the cyclohexanone ring. The position of this band is characteristic of a six-membered ring ketone.

Experimental Protocols

The following are detailed methodologies for the FT-IR analysis of solid this compound.

Sample Preparation

This is a common technique for preparing solid samples for transmission FT-IR analysis.

-

Grinding: Using an agate mortar and pestle, grind 1-2 mg of the this compound sample to a fine powder.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar and gently mix with the sample. KBr is transparent in the mid-infrared region.

-

Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

ATR-FTIR is a rapid and simple method that requires minimal sample preparation.

-

Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Applying Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

Analysis: Collect the FT-IR spectrum of the sample.

Instrumental Parameters and Data Acquisition

-

Spectrometer: A Fourier-Transform Infrared spectrometer is used for the analysis.

-

Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Data Acquisition:

-

Background Scan: A background spectrum of the empty sample compartment (for KBr pellet method) or the clean ATR crystal is collected to account for atmospheric and instrumental contributions.

-

Sample Scan: The sample is then scanned to obtain its infrared spectrum.

-

Number of Scans: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final infrared spectrum (absorbance or transmittance vs. wavenumber).

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the FT-IR analysis of this compound.

References

- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 2. azom.com [azom.com]

- 3. agilent.com [agilent.com]

- 4. richmondscientific.com [richmondscientific.com]

- 5. Buy this compound | 42036-65-7 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. Making sure you're not a bot! [oc-praktikum.de]

An In-depth Technical Guide on the Stability and Storage of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride (CAS No. 42036-65-7), a key intermediate in pharmaceutical synthesis, particularly noted as a related compound to tramadol.[1][2] Due to the limited availability of specific, in-depth stability studies on this compound in publicly accessible literature, this guide combines information from safety data sheets (SDS), general chemical principles of Mannich bases, and standardized methodologies for stability assessment.

Chemical and Physical Properties

This compound is a white crystalline solid with a molecular formula of C9H18ClNO and a molecular weight of 191.70 g/mol .[2][3][4] It is highly soluble in water and also soluble in organic solvents.[5]

Table 1: Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 42036-65-7 | [1][3][4] |

| Molecular Formula | C9H18ClNO | [2][3][4] |

| Molecular Weight | 191.70 g/mol | [2][3][4] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 80-85°C | [5] |

| Solubility | High solubility in water, soluble in organic solvents | [5] |

Stability Profile and Potential Degradation Pathways

While specific stability data is not extensively documented, the chemical nature of this compound as a Mannich base provides insight into its likely stability profile.[6][7][8] Mannich bases can be susceptible to certain degradation pathways, primarily the retro-Mannich reaction.[9]

Key Factors Influencing Stability:

-

pH: The hydrochloride salt form suggests that the compound is more stable in acidic conditions.[8] In alkaline or neutral aqueous solutions, the free base may be liberated, which could be more prone to degradation.

-

Temperature: As with most chemical compounds, elevated temperatures are likely to accelerate degradation.

-

Light and Oxygen: Some suppliers recommend storing the compound sealed and protected from light and oxygen, suggesting potential sensitivity to these factors.[10]

Retro-Mannich Reaction:

The most probable degradation pathway for a β-amino-ketone like this compound is the retro-Mannich reaction.[9] This reaction involves the elimination of the aminomethyl group to yield cyclohexanone, formaldehyde, and dimethylamine. This process can be catalyzed by heat or certain chemical conditions.

Caption: Probable retro-Mannich degradation pathway.

Recommended Storage and Handling Conditions

Based on available safety data sheets and supplier recommendations, the following storage and handling conditions are advised to ensure the stability and integrity of this compound.

Table 2: Recommended Storage and Handling

| Condition | Recommendation | Rationale | References |

| Temperature | Store at +5°C or refrigerated. | To minimize thermal degradation. | [11] |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. Store locked up. | To prevent moisture absorption and potential hydrolysis or reaction with atmospheric components. | [5][12] |

| Light | Store in a light-resistant container. | To prevent photodegradation. | [10] |

| Handling | Use in a well-ventilated area. Avoid dust formation. Wear personal protective equipment (gloves, eye protection). | The compound is classified as a skin and eye irritant and may cause respiratory irritation. | [4][12] |

Experimental Protocols for Stability Assessment

While specific protocols for this compound are not published, a general approach to stability testing can be outlined based on standard pharmaceutical practices.

Protocol 1: General Stability Testing Workflow

This protocol provides a framework for assessing the stability of this compound under various conditions.

Caption: General workflow for chemical stability testing.

Methodology Details:

-

Initial Characterization (t=0):

-

A high-purity sample of this compound should be thoroughly characterized.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a Flame Ionization Detector (FID) are suitable techniques.[][14]

-

Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm the identity of the compound.[2]

-

-

Stability-Indicating Method Development:

-

An analytical method, typically HPLC, must be developed and validated to separate the parent compound from any potential degradation products. This ensures that the decrease in the parent compound's concentration and the increase in degradants can be accurately measured over time.

-

-

Stress Testing (Forced Degradation):

-

Subject the compound to harsh conditions (e.g., high temperature, extreme pH, oxidation, and photolysis) to intentionally degrade it. This helps in identifying potential degradation products and validating the stability-indicating method.

-

-

Long-Term and Accelerated Stability Studies:

-

Store samples of the compound under controlled long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analyze the samples using the validated stability-indicating method to determine the purity and level of any degradation products.

-

Table 3: Analytical Techniques for Stability Assessment

| Technique | Purpose | Details | References |

| HPLC (High-Performance Liquid Chromatography) | Purity determination and quantification of degradants. | A reverse-phase C18 column with a UV detector is a common starting point. The mobile phase would likely be a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. | [] |

| GC (Gas Chromatography) | Purity assessment, especially for volatile impurities. | A capillary column with a suitable stationary phase would be used, coupled with an FID. | [14] |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identification of non-volatile degradation products. | Provides molecular weight and fragmentation data to elucidate the structure of impurities. | [] |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural elucidation of the compound and its degradants. | ¹H and ¹³C NMR can confirm the identity and structure of isolated impurities. | [2] |

| FT-IR (Fourier-Transform Infrared) Spectroscopy | Functional group analysis. | Can detect changes in the chemical structure, such as the loss of the carbonyl or amine group. | [15] |

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration, protection from light, and in a tightly sealed container. The primary degradation pathway is likely the retro-Mannich reaction, which can be minimized by controlling temperature and pH. For research and drug development purposes, it is crucial to perform rigorous stability studies using validated analytical methods to establish a definitive shelf-life and ensure the quality of the material. The protocols and information provided in this guide offer a robust framework for handling, storing, and assessing the stability of this important pharmaceutical intermediate.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. Buy this compound | 42036-65-7 [smolecule.com]

- 3. capotchem.cn [capotchem.cn]

- 4. This compound | C9H18ClNO | CID 359482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-((Dimethylamino)methyl)cyclohexanone | 15409-60-6 | Benchchem [benchchem.com]

- 8. adichemistry.com [adichemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. CAS No.42036-65-7,this compound Suppliers,MSDS download [lookchem.com]

- 11. (2RS)-2-[(Dimethylamino)methyl]cyclohexanone Hydrochloride [lgcstandards.com]

- 12. aksci.com [aksci.com]

- 14. cdc.gov [cdc.gov]

- 15. benchchem.com [benchchem.com]

chemical reactivity of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

An in-depth technical guide to the , tailored for researchers, scientists, and professionals in drug development.

This guide provides a comprehensive overview of the synthesis, key reactions, and physicochemical properties of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride, a pivotal intermediate in pharmaceutical synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, offering a ready reference for laboratory applications.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₈ClNO[1] |

| Molecular Weight | 191.70 g/mol [1][2] |

| Appearance | White crystalline powder[3][4] |

| Melting Point | 147-151 °C |

| Solubility | Soluble in water.[3] Slightly soluble in chloroform, DMSO, and methanol. |

| Storage Temperature | 2-8°C |

Table 2: Spectroscopic Data

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ) ppm | Assignment |

| Infrared (IR) | 3068, 3020 | N-H valence |

| 2932, 2858 | C-H valence, alkane | |

| 1698 | C=O valence, ketone | |

| ¹³C NMR (CDCl₃) | 209.58 | C-1 (C=O) |

| 56.80 | C-7 (-CH₂-N) | |

| 46.69 | C-2 | |

| 44.99 | C-6 | |

| 42.26, 41.75 | CH₃ (N-methyl) | |

| 33.88 | C-4 | |

| 27.70 | C-3 | |

| 24.70 | C-5 |

Chemical Reactivity and Experimental Protocols

The reactivity of this compound is primarily defined by its ketone and dimethylaminomethyl functional groups.

Synthesis via Mannich Reaction

The principal route for synthesizing this compound is the Mannich reaction, which involves a three-component condensation.[5]

This protocol provides a standard laboratory procedure for the synthesis.

-

Reactants:

-

Cyclohexanone (1.0 eq)

-

Paraformaldehyde (1.2 eq)

-

Dimethylamine hydrochloride (1.0 eq)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic)

-

Acetone

-

-

Procedure:

-

Combine cyclohexanone, paraformaldehyde, dimethylamine hydrochloride, and ethanol in a round-bottom flask fitted with a reflux condenser.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4 hours with stirring.

-

Filter the hot solution and remove the solvent by rotary evaporation.

-

Dissolve the resulting residue in a minimum of hot ethanol.

-

Induce crystallization by adding acetone at room temperature. For optimal yield, the solution may be stored overnight at a low temperature.

-

Collect the product by vacuum filtration and dry.

-

-

Yield: A purified yield of 76% has been reported for this reaction.[6]

Caption: Experimental workflow for the synthesis of this compound.

Nucleophilic Addition to the Carbonyl Group

The carbonyl group is a site for nucleophilic attack, a reaction famously employed in the synthesis of the analgesic Tramadol via a Grignard reaction.[5]

The following is a general procedure for this transformation. Note that the free base of 2-(Dimethylaminomethyl)-1-cyclohexanone is used in this reaction.

-

Reactants:

-

2-(Dimethylaminomethyl)-1-cyclohexanone (free base)

-

3-Bromoanisole

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Toluene

-

-

Procedure:

-

Grignard Reagent Formation: Prepare the Grignard reagent from 3-bromoanisole and magnesium turnings in anhydrous THF in a flame-dried apparatus under an inert atmosphere.[6]

-

Grignard Reaction: Cool the Grignard reagent and add a solution of 2-(Dimethylaminomethyl)-1-cyclohexanone in toluene dropwise, maintaining a temperature below 20°C.[7]

-

Stir the mixture at room temperature for a few hours.

-

Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.[6]

-

Extraction and Purification: Extract the product using an organic solvent. The desired diastereomer, Tramadol, is then isolated and purified, typically as its hydrochloride salt.

-

-

Diastereoselectivity: The ratio of the resulting diastereomers is influenced by reaction conditions, particularly the solvent.[8] The use of a 1,4-dioxane/THF (5:1) mixture has been shown to improve the yield of the desired isomer.[8]

Reduction of the Ketone

The ketone can be reduced to the corresponding secondary alcohol, 2-(dimethylaminomethyl)cyclohexanol.

-

Common Reducing Agents:

The stereochemical outcome of this reduction, yielding cis and trans isomers, is a critical aspect to consider and is dependent on the reagent and reaction conditions.

Acid-Base Reactivity

The basicity of the dimethylamino group allows for the ready formation of the hydrochloride salt in acidic media, a property that is integral to its synthesis, purification, and handling.[1]

Caption: Key chemical transformations of 2-(Dimethylaminomethyl)-1-cyclohexanone.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, offering a gateway to a variety of complex molecules. Its synthesis via the Mannich reaction is efficient, and the dual functionality of the molecule allows for strategic and diverse chemical modifications. A comprehensive understanding of its reactivity is essential for leveraging its full potential in the development of novel therapeutics and other advanced chemical applications.

References

- 1. The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride [article.sapub.org]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. Stereoselective reduction of 2-substituted cyclohexanones by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-((Dimethylamino)methyl)cyclohexanone | 15409-60-6 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. odinity.com [odinity.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride as a Key Synthetic Intermediate

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride, a crucial intermediate in pharmaceutical synthesis. The focus is on its mechanism of action within synthetic pathways, supported by experimental data, protocols, and visual diagrams to facilitate understanding.

Introduction: A Key Mannich Base in Pharmaceutical Synthesis

This compound is an organic compound, specifically a Mannich base, with the chemical formula C₉H₁₈ClNO.[1] It serves as a critical building block, most notably in the synthesis of the centrally acting analgesic, Tramadol.[2][3][4] Its role as an intermediate is defined by the reactivity of its functional groups: a ketone on a cyclohexyl ring and a protonated dimethylaminomethyl group at the alpha position. The hydrochloride salt form enhances its stability and solubility in certain solvents.[5]

The compound is synthesized via the Mannich reaction, a three-component condensation involving cyclohexanone, formaldehyde, and dimethylamine hydrochloride.[6][7][8] This reaction is fundamental to its formation and sets the stage for its subsequent transformations.

Mechanism of Action as an Intermediate

The "mechanism of action" for a synthetic intermediate refers to its specific chemical reactivity that allows it to be transformed into a desired final product. For this compound, its utility hinges on the electrophilic nature of the ketone's carbonyl carbon. This site is the primary point of reaction for nucleophilic additions, which is the core of its function in multi-step syntheses.

The most prominent application of this intermediate is in the synthesis of Tramadol. In this pathway, the intermediate (often converted to its free base form) reacts with a Grignard reagent, typically 3-methoxyphenylmagnesium bromide.[2][3][4]

The mechanism proceeds as follows:

-

Nucleophilic Attack: The Grignard reagent acts as a potent nucleophile, with the carbon atom bonded to magnesium attacking the electrophilic carbonyl carbon of the cyclohexanone ring.

-

Formation of an Alkoxide Intermediate: This attack breaks the pi bond of the carbonyl group, forming a tetrahedral magnesium alkoxide intermediate.

-

Aqueous Work-up: Subsequent treatment with an aqueous acid (like ammonium chloride) protonates the alkoxide to yield the tertiary alcohol, forming the Tramadol base.[9]

This Grignard reaction establishes one of the two stereogenic centers in the Tramadol molecule.[4] The final step is typically the formation of the hydrochloride salt of Tramadol to improve its stability and bioavailability.[3][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound and its conversion to Tramadol.

Table 1: Synthesis and Properties of the Intermediate

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₈ClNO | [1][5] |

| Molecular Weight | 191.70 g/mol | [1][10] |

| Melting Point | 154-155 °C | [11] |

| Yield | 76% | [11] |

| Appearance | White crystalline solid | [5] |

Table 2: Spectroscopic Data for the Intermediate

| Spectroscopy | Key Peaks / Shifts (δ) | Reference |

| IR (KBr, cm⁻¹) | 3380 (N-H), 2935 (C-H), 1712 (C=O) | [11] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 1.6-1.8 (6H), 2.2 (2H), 2.3 (6H), 2.4-2.6 (3H) | [11] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 209.58 (C=O), 56.80 (C-N), 46.69 (C-2), 42.26/41.75 (N-CH₃) | [12] |

| Mass Spec (EI, m/z) | 155 (M⁺), 58 | [11] |

Table 3: Data for Conversion to Tramadol Hydrochloride

| Parameter | Value | Reference |

| Yield | 78.6% | [4] |

| Melting Point | 168-175 °C | [4] |

| IR (KBr, cm⁻¹) | 3410 (O-H), 2935 (C-H), 1601 (C=C, aromatic) | [4] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 1.2-1.9 (10H), 2.15 (6H), 3.82 (3H, OCH₃), 6.76-7.26 (4H, Ar-H) | [4] |

| Mass Spec (EI, m/z) | 263 (M⁺), 58 | [4] |

Experimental Protocols

This protocol is adapted from established laboratory procedures.[11]

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.0 eq) in ethanol.

-

Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux and stir for approximately 4 hours.

-

Work-up: Filter the hot solution and evaporate the solvent using a rotary evaporator.

-

Crystallization: Dissolve the residue in a minimal amount of hot ethanol and add acetone to induce crystallization. Cool the solution (e.g., in a freezer overnight) to maximize crystal formation.

-

Isolation: Collect the crystalline product by suction filtration, wash with cold acetone, and dry in a desiccator.

This protocol describes the subsequent conversion of the intermediate to Tramadol.[4][9]

-

Grignard Reagent Preparation: Prepare 3-methoxyphenylmagnesium bromide from 3-bromoanisole and magnesium turnings in an anhydrous ether solvent (like THF) under an inert atmosphere (e.g., argon).

-

Intermediate Preparation: Convert the this compound to its free base by dissolving it in water and adding a strong base (e.g., 50% NaOH). Extract the free base into an organic solvent like toluene.[6]

-

Grignard Reaction: Cool the prepared Grignard reagent in an ice bath (below 20°C). Add the solution of the free base dropwise to the Grignard reagent, maintaining the low temperature.

-

Quenching: After the addition is complete, stir the reaction mixture at room temperature for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product into an organic solvent. The crude product can then be purified, often by forming the hydrochloride salt by adding HCl, which selectively precipitates the desired trans-isomer as Tramadol HCl.[3][9]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key chemical pathways and experimental workflows described.

Caption: Mechanism for the synthesis of the Mannich base intermediate.

Caption: Workflow for the synthesis of Tramadol from the intermediate.

References

- 1. This compound | C9H18ClNO | CID 359482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Method for synthesizing tramadol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. EP1346978A1 - Process for preparing tramadol hydrochloride and/or tramadol monohydrate - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. chembk.com [chembk.com]

- 6. Synthesis routes of 2-((Dimethylamino)methyl)cyclohexanone [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. adichemistry.com [adichemistry.com]

- 9. US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts - Google Patents [patents.google.com]

- 10. Buy this compound | 42036-65-7 [smolecule.com]

- 11. scielo.org.mx [scielo.org.mx]

- 12. Making sure you're not a bot! [oc-praktikum.de]

An In-depth Technical Guide to 2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride, a pivotal chemical intermediate in the synthesis of the widely used analgesic, Tramadol. This document details the historical context of its discovery through the Mannich reaction, outlines and compares key synthetic protocols, presents a compilation of its physicochemical and spectroscopic data, and illustrates its critical role in pharmaceutical manufacturing.

Introduction

This compound, a Mannich base, is a crystalline solid organic compound with the chemical formula C₉H₁₈ClNO.[1][2] While not possessing significant intrinsic pharmacological activity, its importance in the pharmaceutical industry is well-established as a key precursor in the industrial synthesis of Tramadol.[3][4] The introduction of the dimethylaminomethyl group at the alpha position of the cyclohexanone ring is a critical step that ultimately influences the stereochemistry and efficacy of the final active pharmaceutical ingredient.[3] This guide will delve into the historical development of its synthesis, provide detailed experimental procedures, and offer a collection of analytical data for its characterization.

Discovery and History

The synthesis of 2-(Dimethylaminomethyl)-1-cyclohexanone is a classic example of the Mannich reaction, a three-component condensation reaction involving an enolizable ketone (cyclohexanone), formaldehyde, and a secondary amine (dimethylamine).[2] The reaction is named after the German chemist Carl Mannich, who first reported this type of aminoalkylation in the early 20th century.

The initial methods for preparing this Mannich base were reported by Mannich himself, which involved reacting an excess of cyclohexanone with one equivalent each of dimethylamine hydrochloride and formaldehyde.[5] Later, Grünenthal GmbH, the innovator of Tramadol, developed a preferred method that utilizes two equivalents of cyclohexanone with one equivalent each of dimethylamine hydrochloride and formaldehyde in the presence of glacial acetic acid as a solvent.[5] This modified protocol is reported to provide higher yields and is more manageable for laboratory and industrial-scale production.[5]

The primary application and historical significance of this compound are inextricably linked to the development of Tramadol.[3][4] Its synthesis represents a crucial step in the multi-step process to create the analgesic drug.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈ClNO | [1] |

| Molecular Weight | 191.70 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 157-158 °C | [6] |

| Solubility | Soluble in water and organic solvents | [2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 1.35 (m, 1H), 1.54 (m, 1H), 1.73 (m, 1H), 1.82 (m, 1H), 2.05 (m, 1H), 2.37 (m, 2H, 6-H), 2.41 (m, 1H), 2.67 (d, 3H, NH-CH₃), 2.74 (m, 1H), 2.77 (d, 3H, NH-CH₃), 3.09 (m, 1H, 7-H), 3.57 (1H, 7-H), 11.88 (m, 1H, NH) | [6] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 209.58 (C-1), 56.80 (C-7), 46.69 (C-2), 44.99 (C-6), 42.26 (CH₃), 41.75 (CH₃), 33.88 (C-4), 27.70 (C-3), 24.70 (C-5) | [6] |

| Infrared (IR) (film) | ν (cm⁻¹): 3068, 3020 (N-H valence), 2932, 2858 (C-H valence, alkane), 1698 (C=O valence, ketone) | [6] |

Synthesis and Experimental Protocols

The most common and well-documented method for the synthesis of this compound is the Mannich reaction. Below is a detailed experimental protocol adapted from published procedures.[6]

Mannich Reaction for the Synthesis of this compound

Reactants:

-

Cyclohexanone: 0.982 g (1.03 mL, 10.0 mmol)

-

Paraformaldehyde: 0.360 g (12.0 mmol)

-

Dimethylammonium chloride: 0.816 g (10.0 mmol)

-

Ethanol: 4 mL

-

Concentrated Hydrochloric Acid: 2 drops

Procedure:

-

In a 25 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclohexanone, paraformaldehyde, dimethylammonium chloride, and ethanol.

-

Add two drops of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux with continuous stirring for 4 hours.

-

Filter the hot solution into a clean round-bottom flask.

-

Remove the solvent by rotary evaporation.

-

Dissolve the resulting residue in 2 mL of hot ethanol.

-

At room temperature, add 20 mL of acetone to the solution to induce crystallization.

-

For complete crystallization, store the solution overnight in a freezer.

-

Collect the crystallized product by suction filtration using a Büchner funnel.

-

Dry the product in a desiccator over silica gel.

Yield: 1.45 g (7.56 mmol, 76%)[6]

Purification

For further purification, the crude product can be recrystallized from a mixture of ethanol and acetone.[6]

Role in Pharmaceutical Synthesis and Logical Relationships

As previously stated, the primary significance of this compound lies in its role as a key intermediate in the synthesis of Tramadol. The following diagrams illustrate the synthetic workflow and the logical relationship between the different synthetic approaches.

Signaling Pathways and Downstream Applications